molecular formula C17H12N4O4 B2876475 5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 1226430-32-5

5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2876475
CAS No.: 1226430-32-5
M. Wt: 336.307
InChI Key: VDCUZYBMYYGRLT-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a carboxamide moiety. The carboxamide is further linked to a phenyl ring bearing a 3-methyl-1,2,4-oxadiazole substituent at the para position. The structural complexity of this molecule combines heterocyclic motifs (1,2-oxazole, 1,2,4-oxadiazole, and furan) known for their metabolic stability and bioactivity .

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c1-10-18-17(25-20-10)11-4-6-12(7-5-11)19-16(22)13-9-15(24-21-13)14-3-2-8-23-14/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUZYBMYYGRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a furan ring fused to an oxadiazole and an oxazole moiety, contributing to its unique biological properties.

IUPAC Name: this compound
Molecular Formula: C16H14N4O3
Molecular Weight: 302.31 g/mol

Synthesis

The synthesis typically involves the cyclization of appropriate precursors, such as furan derivatives and oxadiazole intermediates. Common methods include:

  • Cyclization Reactions: Utilizing furan derivatives with oxadiazole precursors.
  • Reagents: Acetic anhydride and hydrazine derivatives are often used to facilitate the formation of the oxadiazole ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismInhibition Percentage
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

These results suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial growth .

Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines:

Cell LinePercent Growth Inhibition (PGI)
HCT11656.40%
MDA-MB-23151.88%
A54957.88%

Mechanistically, it may induce apoptosis by targeting specific signaling pathways associated with cancer cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Disruption of key enzymes involved in microbial metabolism.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through caspase activation and modulation of p53 expression levels .
  • Antibiofilm Activity: The compound also exhibits potential antibiofilm properties against pathogenic strains like Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have highlighted the efficacy of similar oxadiazole derivatives in various biological assays:

  • Study on Anticancer Properties:
    • Investigated the cytotoxic effects on leukemia cell lines.
    • Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating higher potency than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation:
    • Compounds were tested against multiple bacterial strains.
    • Significant inhibition was observed for Gram-positive bacteria, indicating potential therapeutic applications in treating infections .

Chemical Reactions Analysis

3.1. Reaction Pathways

The chemical reactivity of 5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide can be categorized into several types of reactions:

  • Nucleophilic Substitution Reactions : The presence of electrophilic centers in the furan and oxadiazole rings allows for nucleophilic attack by various reagents.

  • Condensation Reactions : The compound can participate in condensation reactions to form larger molecular frameworks or derivatives.

3.2. Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains due to their ability to disrupt cellular processes.

  • Anticancer Properties : Studies have reported that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines .

3.3. Stability and Reactivity

The stability of this compound under different conditions is crucial for its application in pharmaceuticals. Factors such as pH, temperature, and solvent choice significantly influence its reactivity and stability.

4.1. Table of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
5-(furan-2-yl)-N-[4-(3-methyl...Anticancer0.65
Similar Oxadiazole DerivativeAntimicrobial10.5
Furan-Based CompoundAntimicrobial12.1

Comparison with Similar Compounds

Structural Analogues with 1,2-Oxazole-3-Carboxamide Moieties
Compound Name Structural Features Molecular Weight Key Substituents Biological Activity/Notes References
Ceapin-A4 N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 335.3 Benzylpyrazole group instead of phenyl-oxadiazole Modulates unfolded protein response; purchased from Enamine
Ceapin-A5 5-(Furan-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide 269.3 Methylpyrazole substituent Used in protein interaction studies
N-(Cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide Thiophene replaces furan; cyclopropylmethyl group 289.4 Thiophene (electron-rich heterocycle) Potential metabolic differences due to thiophene’s electronic properties

Key Observations :

  • Replacement of the furan with thiophene (as in the cyclopropylmethyl derivative) introduces enhanced electron density, which may influence binding interactions in biological targets .
  • Ceapin-A4 and Ceapin-A5 demonstrate that pyrazole substituents on the carboxamide nitrogen are compatible with bioactivity, suggesting flexibility in this region .
Analogues with 1,2,4-Oxadiazole Substituents
Compound Name Structural Features Molecular Weight Key Substituents Biological Activity/Notes References
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole Nitrophenyl and phenoxyphenyl groups 349.3 Electron-withdrawing nitro group Synthesized for antimicrobial screening
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Chlorophenyl on oxadiazole; pyrrolidone-carboxamide 507.9 Chlorine substituent (lipophilic) Typically in stock for antimicrobial research
5-Bromo-N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide Brominated furan; phenyl-oxadiazole 400.2 Bromine (increases molecular weight) No explicit activity data; structural similarity suggests potential as a halogenated probe

Key Observations :

  • The 3-methyl group on the 1,2,4-oxadiazole in the target compound may enhance metabolic stability compared to bulkier substituents like 4-chlorophenyl .
  • Halogenation (e.g., bromine in ) increases molecular weight and lipophilicity, which could improve membrane permeability but may also affect solubility .
Hybrid Analogues with Dual Heterocyclic Systems
Compound Name Structural Features Molecular Weight Key Substituents Biological Activity/Notes References
Compound 28 (from ) 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl group; trifluoromethylpyrazole 459.1 Trifluoromethyl group Metabolically stable modulator; synthesized for target engagement studies
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide Bromofuran and phenyl-oxadiazole 400.2 Bromine at furan 5-position Experimental compound with uncharacterized activity

Key Observations :

  • Dual furan-oxadiazole systems (e.g., ) retain synthetic feasibility but require optimization for solubility and target selectivity .

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